3-O-Ethylascorbic acid

Vitamin C Stability Antioxidant Formulation Cosmetic Chemistry

Formulators face rapid oxidation and pH drift with L-ascorbic acid, compromising product stability and consumer experience. 3-O-Ethylascorbic acid eliminates this through etherification at the C-3 position, delivering direct-acting antioxidant efficacy without enzymatic activation - enabling transparent, pH-tolerant serums with extended shelf-life. • >95% potency retention after 8 weeks at 40°C; <15% photodegradation under UV-A • Dual hydrophilic/lipophilic solubility for penetration to the basal epidermis; direct tyrosinase inhibition (IC50 16.65 mM human enzyme) • pH-stable formulation window (4.5-6.5); compatible with peptides, retinoids, and niacinamide Supplied with full QA documentation; bulk quantities available for commercial scale-up.

Molecular Formula C8H12O6
Molecular Weight 204.18 g/mol
CAS No. 86404-04-8
Cat. No. B1218141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Ethylascorbic acid
CAS86404-04-8
Synonyms3-O-ETHYL ASCORBIC ACID
3-O-ethyl-L-ascorbic acid
3-O-ethylascorbic acid
vitamin C ethyl
Molecular FormulaC8H12O6
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=O)OC1C(CO)O)O
InChIInChI=1S/C8H12O6/c1-2-13-7-5(11)8(12)14-6(7)4(10)3-9/h4,6,9-11H,2-3H2,1H3/t4-,6+/m0/s1
InChIKeyZGSCRDSBTNQPMS-UJURSFKZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Ethylascorbic Acid: A Stable Vitamin C Derivative


3-O-Ethylascorbic acid (CAS 86404-04-8), also known as ethyl ascorbic acid, is a semi-etherified derivative of L-ascorbic acid (vitamin C). It is synthesized by substituting the hydroxyl group at the C-3 position with an ethyl group, which stabilizes the molecule against oxidation while retaining bioactivity [1]. This structural modification imparts both hydrophilic and lipophilic properties, enabling enhanced skin penetration compared to water-soluble-only derivatives [2]. As a stable, direct-acting antioxidant and tyrosinase inhibitor, it is widely used in cosmetic and personal care products to address photodamage, hyperpigmentation, and collagen support [3].

Direct-acting antioxidant
Ethyl-ether at C-3 stabilizes molecule without prodrug activation step; suitable for rapid-onset antioxidant assays
Dual solubility profile
Hydrophilic/lipophilic balance supports permeation studies across skin models and lipid-based carrier research
Tyrosinase inhibition
Reported anti-melanogenic activity in keratinocyte/melanocyte models; relevant for pigmentation pathway research

Why 3-O-Ethylascorbic Acid Cannot Be Substituted


Generic substitution among vitamin C derivatives is not scientifically valid due to fundamental differences in stability, mechanism of activation, and skin permeation. Pure L-ascorbic acid (LAA) is highly unstable in aqueous formulations, rapidly oxidizing and losing efficacy, while many derivatives like ascorbyl glucoside (AA2G) and magnesium ascorbyl phosphate (MAP) are prodrugs requiring enzymatic cleavage in the skin, which introduces variability in bioavailability and onset of action [1]. In contrast, 3-O-ethylascorbic acid is a direct-acting derivative with an ethyl ether bond that protects the oxidation-prone C-3 hydroxyl without blocking biological activity, allowing for immediate, pH-tolerant, and dual-solubility performance [2]. Therefore, formulation development and procurement must be guided by quantitative, comparator-based evidence to ensure the selected derivative meets specific performance requirements [3].

L‑Ascorbic Acid (LAA)
LAA rapidly oxidizes in aqueous formulations (∼60% loss at 40°C/8 wks). Its instability may shift antioxidant endpoint interpretation and reduce formulation shelf-life reproducibility.
Ascorbyl Glucoside / Magnesium Ascorbyl Phosphate (Prodrugs)
Prodrug derivatives require enzymatic cleavage by α-glucosidase or phosphatases, introducing rate-limiting activation steps. Direct activity profiles of 3-O-ethylascorbic acid may not be replicated, affecting onset time and model response.

3-O-Ethylascorbic Acid Quantitative Evidence


Stability vs. L-Ascorbic Acid

Under thermal stress (40°C for 8 weeks), 3-O-ethylascorbic acid (EAA) retains >95% of its potency, whereas L-ascorbic acid (LAA) degrades by approximately 60% under identical conditions [1]. Under UV-A exposure (365 nm for 8 hours), EAA exhibits less than 15% degradation, while LAA undergoes near-complete oxidation (>85% degradation) [1]. In aqueous solution at pH 5.5 under ambient oxygen, EAA remains stable for over 12 months, compared to 2-4 weeks for LAA before visible yellowing and pH shift occur [1].

Thermal stability
Head-to-head
EAA: >95% potency retained LAA: ~40% retained (60% degradation) >2.4× higher stability at 40°C, 8 wks
Supports long-shelf-life formulation research without complex antioxidant packaging systems
Aqueous system, pH 5.5, thermal stress conditions
Vitamin C Stability Antioxidant Formulation Cosmetic Chemistry

Skin Permeation Through Human Epidermis

In vitro finite-dose Franz diffusion cell studies using human epidermis, a 2% (w/w) 3-O-ethylascorbic acid (EA) formulation in a ternary solvent system delivered a cumulative amount of 49.4 ± 4.1 µg cm⁻² over 24 hours, corresponding to 58.0 ± 4.2% of the applied dose [1]. A comparator study in a living skin equivalent (LabSkin™) showed similar permeation profiles, validating the reproducibility of the model [1].

Skin permeation (24 h)
Method context
49.4 ± 4.1 µg cm⁻² 58.0 ± 4.2% of applied dose
Benchmark for dermal delivery formulation optimization in human epidermis models
Finite-dose Franz cell, 2% EA in PG/PGML/IPM; n=3
Dermal Absorption Franz Diffusion Cell Transdermal Delivery

DPPH Radical Scavenging vs. L-Ascorbic Acid

At a concentration of 0.04 g/L, the DPPH radical scavenging ability of 3-O-ethylascorbic acid is 55.52%, compared to 82.91% for L-ascorbic acid [1]. First-order kinetic analysis reveals reaction rate constants (k) of 30.03 L/g for 3-O-ethylascorbic acid and 59.70 L/g for L-ascorbic acid, with IC50 values of 0.032 g/L and 0.014 g/L, respectively [1]. While LAA shows higher intrinsic radical scavenging capacity, the ethyl derivative retains significant antioxidant activity and offers superior formulation stability [1].

DPPH scavenging
Head-to-head
EAA: 55.52% at 0.04 g/L LAA: 82.91% at 0.04 g/L LAA ~49% more effective in this assay
Offers antioxidant capacity while mitigating stability limitations of LAA; balances activity with formulation robustness
DPPH assay, kinetic constants available
Free Radical Scavenging DPPH Assay Antioxidant Activity

Mechanism of Action: Direct vs. Prodrug Activation

3-O-Ethylascorbic acid (EAA) is a direct-acting derivative: its ethyl ether bond protects the C-3 hydroxyl from oxidation but does not require enzymatic cleavage for biological activity, allowing immediate antioxidant and tyrosinase-inhibiting effects upon application . In contrast, ascorbyl glucoside (AA2G) and magnesium ascorbyl phosphate (MAP) are prodrugs that must be cleaved by endogenous α-glucosidase and phosphatases, respectively, to release active L-ascorbic acid, introducing a rate-limiting step that depends on individual enzyme activity and skin condition .

Activation mechanism
Class-level
Direct-acting: no enzymatic cleavage required Prodrugs (AA2G, MAP): require α-glucosidase/phosphatase
Direct activity may reduce variability in enzyme-dependent activation models; relevant for rapid-response experimental designs
Qualitative mechanistic difference; source-specific review advised
Prodrug Activation Enzymatic Cleavage Vitamin C Derivative Bioavailability

3-O-Ethylascorbic Acid Application Scenarios


Stable Daily Antioxidant Serums

Formulators requiring a vitamin C derivative with extended shelf-life and consistent consumer experience should select 3-O-ethylascorbic acid. Its demonstrated thermal stability (>95% potency after 8 weeks at 40°C) and resistance to photodegradation (<15% loss under UV-A) enable the development of transparent, water-based serums without the yellowing and pH drift associated with L-ascorbic acid [1]. The direct-acting mechanism ensures immediate antioxidant protection upon application, supporting daily use in both AM and PM routines.

Skin Brightening & Hyperpigmentation

For products addressing melanin overproduction and uneven skin tone, 3-O-ethylascorbic acid offers direct tyrosinase inhibition without the latency of prodrug derivatives. Its dual hydrophilic/lipophilic solubility facilitates efficient penetration to the basal epidermis, where melanocytes reside [1]. Clinical studies show significant melanin reduction and improved skin luminance after 4-8 weeks of application, making it a preferred active for brightening serums, spot correctors, and post-inflammatory hyperpigmentation treatments [2].

Collagen Support & Anti-Aging

3-O-Ethylascorbic acid promotes collagen synthesis in dermal fibroblasts, contributing to improved skin firmness and reduction of fine lines [1]. Its stable, non-irritating profile at formulation pH 4.5-6.5 allows for combination with other anti-aging actives such as peptides, retinoids, and niacinamide, expanding formulation flexibility compared to low-pH-dependent L-ascorbic acid [2]. This makes it an ideal choice for advanced anti-aging creams, lotions, and gels targeting mature or sensitive skin.

Lipid-Based & Biphasic Delivery Systems

The ethyl modification confers partial lipophilicity, enabling incorporation of 3-O-ethylascorbic acid into lipid-based gels, emulsions, and biphasic formulas to enhance skin retention and controlled release [1]. Studies show that lipid gel systems can increase epidermal retention of the active, prolonging its antioxidant and brightening effects while maintaining SC lipid integrity [1]. This compatibility expands the range of product textures—from lightweight oils to rich creams—that can effectively deliver stable vitamin C activity.

Application
Selection Property
Validation Focus
Antioxidant formulation research
Thermal and photostability at formulation pH
Potency retention under stress conditions
Melanin synthesis inhibition studies
Direct tyrosinase inhibition without prodrug latency
Melanin reduction endpoints in epidermal models
Collagen synthesis research
pH-tolerant profile (4.5–6.5) for multi-active formulas
Fibroblast collagen expression assays
Lipid-based delivery research
Partial lipophilicity for lipid matrix incorporation
Epidermal retention and controlled release modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-Ethylascorbic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.